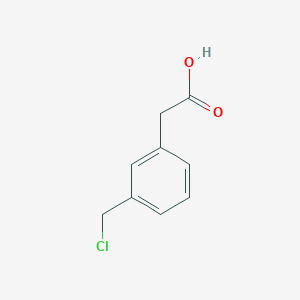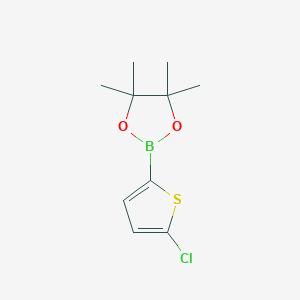
5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Applications De Recherche Scientifique
Synthesis and Structural Analysis
5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione is a compound obtained through the regioselective alkylation of 6-aminouracil. Its synthesis involves nitrosation, reduction of the nitroso function, and subsequent reactions leading to various derivatives. For example, it has been used to synthesize 1-propyl-8-(4-sulfophenyl)-7H-imidazo[4,5-d]pyrimidin-2,6(1H,3H)-dione dihydrate, showcasing its utility in creating complex molecular structures (Kirfel, Schwabenländer, & Müller, 1997).
Chemical Reactions and Compound Formation
The chemical versatility of 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione is highlighted through its involvement in various reactions. It serves as a precursor in multicomponent reactions, leading to the synthesis of pyrimidine derivatives with potential applications in materials science and pharmaceuticals. For instance, it contributes to the formation of pyrimidine derivatives via three-component reactions in aqueous media, indicating its role in facilitating environmentally friendly chemical processes (Shi, Shi, & Rong, 2010).
Crystallography and Molecular Structure
The study of 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione and its derivatives extends to crystallography, providing insights into its molecular and crystal structure. This knowledge is crucial for understanding the compound's chemical behavior and potential applications in designing new materials and drugs. The crystal structure analysis of its derivatives contributes to the broader field of crystal engineering and materials science (Gerhardt & Egert, 2015).
Propriétés
IUPAC Name |
5,6-diamino-3-propyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-2-3-11-6(12)4(8)5(9)10-7(11)13/h2-3,8-9H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBZCXPJVFOQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=C(NC1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449595 | |
| Record name | 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
142665-13-2 | |
| Record name | 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)

![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)







